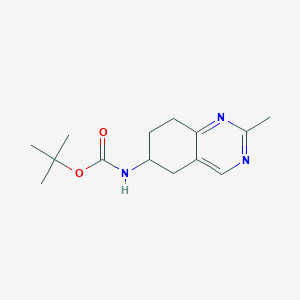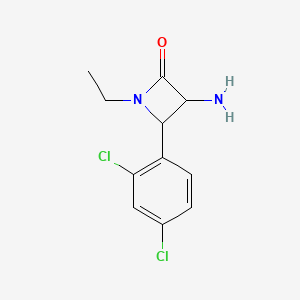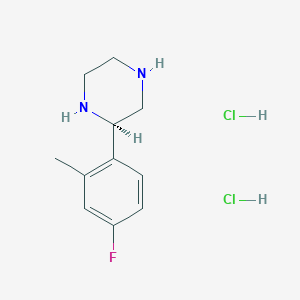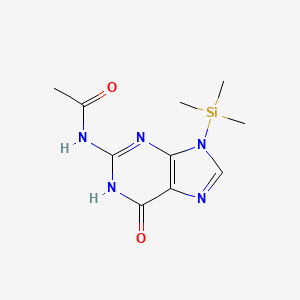
N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-(3-Propyl-1H-indol-2-yl)propyl)acétamide est un composé organique appartenant à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles. Ce composé présente un groupement indole, qui est une structure bicyclique composée d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du N-(3-(3-Propyl-1H-indol-2-yl)propyl)acétamide implique généralement les étapes suivantes :
Formation du noyau indole : Le noyau indole peut être synthétisé par diverses méthodes, telles que la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.
Alkylation : Le noyau indole est ensuite alkylé à l'aide de 1-bromo-3-propylpropane en présence d'une base comme le carbonate de potassium pour introduire le groupe propyle en position 3 du cycle indole.
Acylation : L'étape finale implique l'acylation de l'indole alkylé avec l'anhydride acétique pour former le dérivé acétamide.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse décrites ci-dessus pour obtenir des rendements et une pureté plus élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et d'automatisation des processus pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions : Le N-(3-(3-Propyl-1H-indol-2-yl)propyl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels tels que les acides carboxyliques ou les cétones.
Réduction : Les réactions de réduction à l'aide d'agents comme l'hydrure de lithium et d'aluminium peuvent convertir le groupe acétamide en amine.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Réactifs électrophile comme les halogènes ou les groupes nitro en présence d'un catalyseur acide de Lewis.
Principaux produits formés :
Oxydation : Acides carboxyliques, cétones.
Réduction : Amines.
Substitution : Dérivés de l'indole halogénés ou nitrés.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antivirales, anti-inflammatoires et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer, les infections virales et les affections inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du N-(3-(3-Propyl-1H-indol-2-yl)propyl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupement indole est connu pour se lier avec une forte affinité à divers récepteurs, y compris les récepteurs de la sérotonine, qui jouent un rôle crucial dans la régulation de l'humeur, de la cognition et du comportement. De plus, le composé peut inhiber certaines enzymes ou voies de signalisation impliquées dans la progression de la maladie, exerçant ainsi ses effets thérapeutiques.
Composés similaires :
N-(1H-Indol-3-yl)acétamide : Un autre dérivé de l'indole présentant des caractéristiques structurales similaires mais des activités biologiques différentes.
N-(2-(1H-Indol-3-yl)éthyl)acétamide : Un composé avec un groupe éthyle au lieu d'un groupe propyle, conduisant à des propriétés pharmacologiques différentes.
Unicité : Le N-(3-(3-Propyl-1H-indol-2-yl)propyl)acétamide est unique en raison de son schéma de substitution spécifique sur le cycle indole, ce qui peut conférer des activités biologiques et un potentiel thérapeutique distincts par rapport à d'autres dérivés de l'indole. Son groupe propyle en position 3 du cycle indole et la fonctionnalité acétamide contribuent à ses propriétés chimiques et pharmacologiques uniques.
Mécanisme D'action
The mechanism of action of N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin receptors, which play a crucial role in regulating mood, cognition, and behavior. Additionally, the compound may inhibit certain enzymes or signaling pathways involved in disease progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(1H-Indol-3-yl)acetamide: Another indole derivative with similar structural features but different biological activities.
N-(2-(1H-Indol-3-yl)ethyl)acetamide: A compound with an ethyl group instead of a propyl group, leading to different pharmacological properties.
Uniqueness: N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives. Its propyl group at the 3-position of the indole ring and the acetamide functionality contribute to its unique chemical and pharmacological properties.
Propriétés
Numéro CAS |
823821-83-6 |
|---|---|
Formule moléculaire |
C16H22N2O |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
N-[3-(3-propyl-1H-indol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-3-7-13-14-8-4-5-9-15(14)18-16(13)10-6-11-17-12(2)19/h4-5,8-9,18H,3,6-7,10-11H2,1-2H3,(H,17,19) |
Clé InChI |
YPUNNXFJCZRWRY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(NC2=CC=CC=C21)CCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)



![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)



